molecular formula C8H9N3O5 B1227162 N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine

Cat. No. B1227162
M. Wt: 227.17 g/mol
InChI Key: HLVBXSGXJVQJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-beta-alanine is a beta-alanine derivative obtained by formal condensation of the carboxy group of orotic acid with the amino group of beta-alanine. One of a series of mucosal-associated invariant T (MAIT) cell agonists. It has a role as a MAIT cell agonist. It derives from an orotic acid.

Scientific Research Applications

Synthesis of Fluorescent Amino Acid Derivatives

  • A study described the synthesis of a highly fluorescent amino acid derivative, N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, showcasing intense long-wave absorption and emission. This derivative could serve as a sensitive analytical probe, potentially useful in peptide studies and analysis of peptide conformations (Szymańska et al., 2003).

Challenges in Affinity Chromatography and Protein Immobilization

  • Research highlighted limitations of N-hydroxysuccinimide esters in affinity chromatography. The study found that the reaction leads to an undesirable side product that interferes with column applications, emphasizing the need for careful preparation of active esters in these processes (Wilchek & Miron, 1987).

Molecular Structure Studies

  • The gas-phase structure of beta-alanine was studied using Fourier transform microwave spectroscopy. This research provided detailed insights into the molecular structure of beta-alanine, which could inform a range of biochemical and pharmacological applications (Sanz et al., 2006).

Biotechnological Applications

  • The synthesis of Carnosine and related dipeptides, which have quenching properties against reactive and cytotoxic carbonyl species, was explored. These compounds, including beta-alanine derivatives, have potential therapeutic implications in diseases characterized by oxidative stress (Aldini et al., 2005).

Role in Physiology and Pathophysiology

  • Carnosine, which includes beta-alanine, was studied for its physiological and pathophysiological roles. It has pH-buffering, metal-ion chelation, and antioxidant capacities, suggesting therapeutic potential in a range of diseases involving ischemic or oxidative stress (Boldyrev et al., 2013).

Development of Carbonic Anhydrase Activators

  • Research on carbonic anhydrase activators included derivatives of Carnosine (beta-Ala-His), demonstrating their potential as pharmacological agents for treating conditions related to carbonic anhydrase deficiency (Scozzafava & Supuran, 2002).

Biochemical Synthesis and Characterization

  • A study focused on the enzymatic synthesis and characterization of a Carnosine analogue in a non-aqueous solvent, highlighting its high antioxidant activity and potential applications in various fields (Zhou, Su, & Lu, 2009).

properties

Product Name

N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine

Molecular Formula

C8H9N3O5

Molecular Weight

227.17 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid

InChI

InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16)

InChI Key

HLVBXSGXJVQJGW-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
Reactant of Route 3
Reactant of Route 3
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
Reactant of Route 5
Reactant of Route 5
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine
Reactant of Route 6
N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.